molecular formula C11H16O3S B2970506 ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1202072-43-2

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B2970506
CAS No.: 1202072-43-2
M. Wt: 228.31
InChI Key: VNSRCYKIRONQPW-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O3S and a molecular weight of 228.31 g/mol . It is characterized by a bicyclic structure containing a sulfur atom, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under specific reaction conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate exerts its effects involves interactions with various molecular targets. The sulfur atom in its structure can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s bicyclic structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and signaling pathways .

Comparison with Similar Compounds

Ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:

    9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains two sulfur atoms, which can lead to different reactivity and applications.

    9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: . These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in various fields.

Properties

IUPAC Name

ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSRCYKIRONQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CSCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of triethylamine (10.1 ml, 72 mmol) and 3,6-dihydro-4-(1-pyrrolidinyl)-2H-thiopyran (12.9 g, 76 mmol, prepared according to a procedure described in Tetrahedron Asymmetry 1997, 1811-1820) in anhydrous acetonitrile (55 ml) was heated to reflux, then ethyl 3-bromo-2-(bromomethyl)propionate (14.6 g, 53 mmol) in dry acetonitrile (42 ml) was added dropwise over a period of 45 min. The resulting reaction mixture was refluxed for another 1.5 hours, then cooled to room temperature before a 10% aqueous acetic acid solution (5.2 ml) was added. The mixture was then refluxed for 1 hour and evaporated to dryness. Brine was added to the residue, the aqueous phase was extracted with ethyl acetate, the combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated in vacuo to yield 9-oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester as a brown oil (15.5 g).
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four

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